molecular formula C10H8O6 B088615 Trimellitic acid 1-methyl CAS No. 13912-71-5

Trimellitic acid 1-methyl

Cat. No. B088615
CAS RN: 13912-71-5
M. Wt: 224.17 g/mol
InChI Key: OCOWBXQVZRSXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimellitic acid 1-methyl is a chemical compound that belongs to the family of aromatic carboxylic acids. It is a white crystalline solid that is commonly used in various scientific research applications. Trimellitic acid 1-methyl is synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of trimellitic acid 1-methyl is not fully understood. However, it is known to act as a weak acid and can donate a proton to form a carboxylate ion. The carboxylate ion can then participate in various chemical reactions, such as esterification and amidation. Trimellitic acid 1-methyl can also form complexes with metal ions, which can further enhance its reactivity and catalytic activity.
Biochemical and Physiological Effects:
Trimellitic acid 1-methyl has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. It has also been shown to have cytotoxic effects on cancer cells, indicating its potential as a chemotherapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of trimellitic acid 1-methyl.

Advantages And Limitations For Lab Experiments

Trimellitic acid 1-methyl has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its complex synthesis process and limited solubility in water can be a limitation for some experiments. Additionally, its potential toxicity and reactivity with certain chemicals should be taken into consideration when handling trimellitic acid 1-methyl in the lab.

Future Directions

There are several future directions for the research of trimellitic acid 1-methyl. One area of interest is its potential as a drug delivery system. The development of trimellitic acid 1-methyl-based nanoparticles could enhance drug delivery and improve the efficacy of drug treatments. Another area of research is the synthesis of trimellitic acid 1-methyl-based polymeric materials, which could have various applications in the fields of materials science and engineering. Additionally, further studies are needed to fully understand the biochemical and physiological effects of trimellitic acid 1-methyl and its potential as a therapeutic agent.

Synthesis Methods

Trimellitic acid 1-methyl can be synthesized by several methods, including the reaction of trimellitic anhydride with methanol in the presence of a catalyst. Another method involves the reaction of trimellitic anhydride with methanol and a mineral acid, followed by recrystallization to obtain trimellitic acid 1-methyl. The synthesis of trimellitic acid 1-methyl is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.

Scientific Research Applications

Trimellitic acid 1-methyl has several scientific research applications, including its use as a building block in the synthesis of various organic compounds. It is also used as a ligand in the preparation of metal-organic frameworks and as a precursor in the synthesis of polymeric materials. Trimellitic acid 1-methyl has been extensively studied for its potential applications in drug delivery systems and as a catalyst in various chemical reactions.

properties

CAS RN

13912-71-5

Product Name

Trimellitic acid 1-methyl

Molecular Formula

C10H8O6

Molecular Weight

224.17 g/mol

IUPAC Name

4-methoxycarbonylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

OCOWBXQVZRSXRZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.